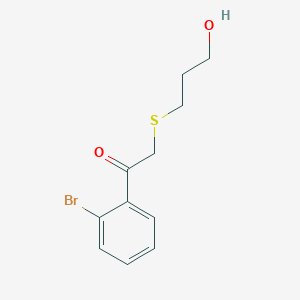

1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Description

Properties

Molecular Formula |

C11H13BrO2S |

|---|---|

Molecular Weight |

289.19 g/mol |

IUPAC Name |

1-(2-bromophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |

InChI |

InChI=1S/C11H13BrO2S/c12-10-5-2-1-4-9(10)11(14)8-15-7-3-6-13/h1-2,4-5,13H,3,6-8H2 |

InChI Key |

JXGKAAFSDAADPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CSCCCO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features include:

Key Observations :

- Functional Groups: The 3-hydroxypropylthio group in the target compound could improve hydrophilicity versus non-hydroxylated thioether chains (e.g., phenylthio in ).

Physical and Spectral Properties

- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 4g ) exhibit higher melting points (150–152°C), while halogenated analogs (e.g., chloro in 4d ) show moderate values (96–97°C) . The hydroxypropylthio group in the target compound might lower its melting point due to increased flexibility.

- IR Spectroscopy : Ketone C=O stretches in analogs appear near 1680–1690 cm⁻¹, consistent with the target compound’s expected spectral profile .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one?

- Methodological Answer : The synthesis typically involves thioether formation via nucleophilic substitution or cross-coupling reactions . A common approach includes:

Reacting 2-bromoacetophenone derivatives with 3-mercapto-1-propanol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl bromine functionalization, though this requires pre-functionalized intermediates .

Optimization Tips : Use anhydrous solvents and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR to confirm the presence of the bromophenyl group (δ ~7.3–7.8 ppm) and hydroxypropyl-thioether moiety (δ ~2.5–3.5 ppm) .

- FT-IR for S–C=O stretching (~1,650 cm⁻¹) and O–H absorption (~3,400 cm⁻¹) .

- Chromatography :

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation .

Q. What initial biological screening assays are suitable for evaluating its activity?

- Methodological Answer :

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

- Solubility : Use shake-flask method in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to proteins (e.g., kinases, GPCRs). Focus on the bromophenyl moiety’s hydrophobic interactions and the thioether’s flexibility .

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models to correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Q. What strategies mitigate solubility issues in pharmacological studies?

- Methodological Answer :

- Prodrug design : Esterify the 3-hydroxypropyl group to improve lipophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .

- Co-solvent systems : Use Cremophor EL or DMSO/PBS mixtures (≤1% v/v) to maintain bioactivity while reducing aggregation .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/WHO protocols for cytotoxicity .

- Batch variability : Characterize compound purity rigorously (e.g., elemental analysis, DSC for crystallinity) .

- Replicate studies : Perform triplicate experiments with independent synthetic batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.